1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H8BrFNO3. It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom to the benzene ring.
Fluorination: Introduction of the fluorine atom.
Ethoxylation: Addition of the ethoxy group.
Each step requires specific conditions and reagents. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient and cost-effective. This might include continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups like nitro and fluoro, the compound can undergo further substitution reactions.
Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1-Bromo-5-ethoxy-4-fluoro-2-aminobenzene .
Scientific Research Applications
1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene in chemical reactions involves the interaction of its substituent groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring, making it less reactive towards electrophiles. Conversely, in nucleophilic aromatic substitution, the nitro group activates the ring towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluoro-2-nitrobenzene
- 1-Bromo-2-ethoxy-4-nitrobenzene
- 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene
Uniqueness
1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene is unique due to the specific arrangement of its substituent groups, which influences its reactivity and applications. The combination of bromine, ethoxy, fluoro, and nitro groups provides a distinct set of chemical properties that can be exploited in various research and industrial contexts .
Properties
IUPAC Name |
1-bromo-5-ethoxy-4-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-3-5(9)7(11(12)13)4-6(8)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVHNXKTRULPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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